molecular formula C8H9BrN2O B8686622 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol

Cat. No. B8686622
M. Wt: 229.07 g/mol
InChI Key: PCEUOVAXVRZOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol

InChI

InChI=1S/C8H9BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2,6,12H,3-4H2,(H,10,11)

InChI Key

PCEUOVAXVRZOGS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1O)C=CC(=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Bromo-2,3-dihydro-1H-[1,8]naphthyridin-4-one (1.459 g) was placed in methanol (25 mL) and sodium borohydride (437 mg, 1.84 eq) was added portionwise over five (5) minutes. The reaction was stirred at room temperature for 15 minutes and then quenched with acetic acid (3 mL). The reaction mixture was concentrated under reduced pressure and the residue was taken up in toluene (100 mL). Silica gel was added and the mixture was concentrated under reduced pressure. Purification by silica gel chromatography using dry loading and a gradient of 0-80% ethyl acetate/hexane as the eluting solvent gave the title compound as a pale yellow solid (78% yield). M.p. 130-131° C., LCMS: m/z=230.71 (M+H+), 1H-NMR (MeOH-d4, 400 MHz) δ 1.80-1.94 (m, 2H), 3.33-3.48 (m, 2H), 4.66 (t, J=4.4 Hz, 1H), 6.66 (d, J=7.6 Hz, 1H), 7.31 (d, J=7.6 Hz, 1H).
Quantity
1.459 g
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step Two
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

A solution of 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (500 mg, 2.20 mmol) in THF (15 ml) was treated with NaBH4 (167 mg, 4.40 mmol) and stirred at 25° C. for 2 h. The reaction mixture was quenched with sat. aq. NH4Cl and extracted 2× with DCM. The org layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude material was purified by normal phase chromatography (12 g silica gel cartridge, heptanes/EtOAc 100:0 to 50:50) to give the title compound as a white solid. (UPLC-MS 3) tR 0.59; ESI-MS 229.0, 231.0 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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